molecular formula C25H24O6 B12371230 Sanggenol O

Sanggenol O

Cat. No.: B12371230
M. Wt: 420.5 g/mol
InChI Key: NJVSYIMNJLJFLD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanggenol O is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities, making it a subject of interest in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenol O can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba using various chromatographic techniques, including silica gel, ODS, and Sephadex LH-20 column chromatography . These methods allow for the isolation and purification of this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Sanggenol O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Sanggenol O has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its hepatoprotective and neuroprotective activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders . In industry, this compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Sanggenol O is similar to other isoprenylated flavonoids such as Sanggenol A, Sanggenol L, and Sanggenon F . this compound is unique due to its specific structural features and potent biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .

List of Similar Compounds:
  • Sanggenol A
  • Sanggenol L
  • Sanggenon F
  • Kuwanon T
  • Cyclomorusin

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique structural properties and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound holds promise for the development of new therapeutic agents and drugs.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1

InChI Key

NJVSYIMNJLJFLD-IBGZPJMESA-N

Isomeric SMILES

CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)C

Canonical SMILES

CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C

Origin of Product

United States

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